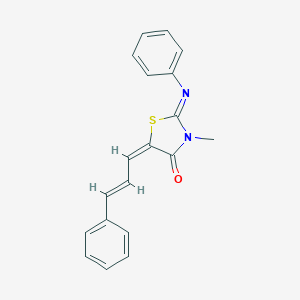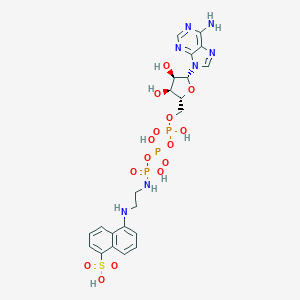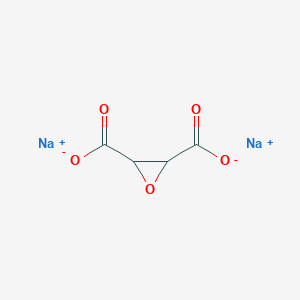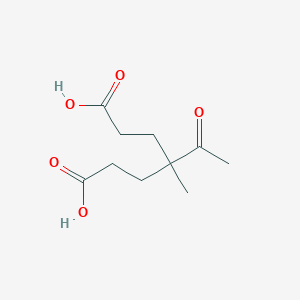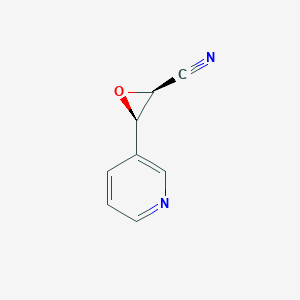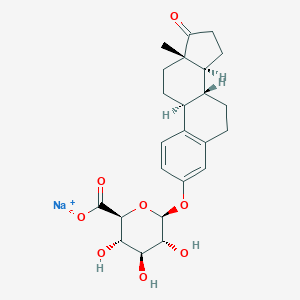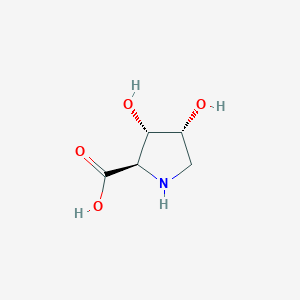
4-(Dimethylaminomethyl)-6-Fluor-2-Methoxyphenol
Übersicht
Beschreibung
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, also known as 4-DMFMP, is a widely used compound in scientific research. It is a colorless liquid with a pungent odor and it is soluble in water and alcohol. It has been extensively studied due to its ability to act as an aromatic amine and as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Krebsbiologie
Antitumoreffekte bei Mundkrebs: Diese Verbindung hat vielversprechende Ergebnisse bei der gezielten Ansteuerung der tNOX-SIRT1-Achse und der Induktion von Apoptose in Mundkrebszellen gezeigt. Es wurde festgestellt, dass sie stärkere Antitumoreffekte als ihre Stammverbindung, Heliomycin, ausübt, indem sie die Aktivität der tumorassoziierten NADH-Oxidase (tNOX) und die SIRT1-Deacetylase-Aktivität hemmt .
Biochemie
Hemmung tumorassoziierter Enzyme: In biochemischen Studien wurde die Verbindung verwendet, um zelluläre thermische Shift-Assays und molekulare Docking-Simulationen durchzuführen, um die intrazellulären Ziele in p53-funktionalen SAS- und p53-mutierten HSC-3-Mundkrebszellen zu validieren .
Chemieingenieurwesen
Epoxidharzchemie: Obwohl nicht direkt mit der betreffenden Verbindung verwandt, werden ihre strukturellen Analoga, wie z. B. 2,4,6-Tris(dimethylaminomethyl)phenol, häufig als Katalysatoren in der Epoxidharzchemie eingesetzt, was auf potenzielle Anwendungen in Beschichtungen, Klebstoffen und Verbundwerkstoffen hindeutet .
Pharmazeutische Forschung
Arzneimittelentwicklung: Das wasserlösliche Derivat von Heliomycin, das eine ähnliche funktionelle Gruppe wie die fragliche Verbindung aufweist, wurde wegen seines überlegenen Antitumorwerts und seines Potenzials in der Arzneimittelentwicklung für die Krebsbehandlung untersucht .
Umweltwissenschaften
Sicherheits- und Toxizitätsstudien: Sicherheitsdatenblätter für verwandte Verbindungen weisen auf die Bedeutung des Verständnisses der Umweltauswirkungen und der Handhabungsvorschriften hin, die für die Anwendung jeder Chemikalie in den Umweltwissenschaften entscheidend sind .
Materialwissenschaften
Anionenaustauschmembranen: Derivate der Verbindung wurden bei der Synthese von wasserlöslichen Metallphthalocyaninen und bei der Herstellung von Phenolat-Anion-basierten verzweigten/vernetzten Anionenaustauschmembranen (AEMs) verwendet, was ihre Relevanz in den Materialwissenschaften unterstreicht .
Analytische Chemie
Katalyse in organischen Transformationen: Ähnliche Verbindungen werden als nucleophile Katalysatoren für Acylierungsreaktionen und Veresterungen eingesetzt, was auf potenzielle analytische Anwendungen für die fragliche Verbindung bei der Erleichterung verschiedener organischer Transformationen hindeutet .
Zusätzliche Anwendungen
Antioxidative Eigenschaften: Verwandte phenolische Verbindungen werden als Antioxidantien zur Stabilisierung von Schmierölen eingesetzt, was darauf hindeutet, dass „4-(Dimethylaminomethyl)-6-Fluor-2-Methoxyphenol“ für seine antioxidativen Eigenschaften in industriellen Anwendungen untersucht werden könnte .
Wirkmechanismus
Target of Action
The primary targets of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are tNOX (tumor-associated NADH oxidase or ENOX2) and SIRT1 (Sirtuin 1) . tNOX is a cell surface protein that is overexpressed in cancer cells and plays a role in cancer cell growth. SIRT1 is a protein deacetylase that regulates various cellular processes, including aging, inflammation, energy efficiency, and stress resistance.
Mode of Action
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol interacts with its targets, leading to significant changes in the cells. The compound binds directly to tNOX, inhibiting its activity and enhancing its ubiquitin-proteasomal protein degradation . This inhibition decreases the oxidation of NADH to NAD+, which in turn diminishes the NAD±dependent SIRT1 deacetylase activity .
Pharmacokinetics
Similar compounds are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, need further investigation.
Result of Action
The result of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol’s action is the induction of apoptosis and significant cytotoxicity in cancer cells . By inhibiting tNOX and SIRT1, the compound disrupts cellular processes essential for cancer cell survival and growth.
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the dimethylaminomethyl, fluoro, and methoxy groups in the compound .
Cellular Effects
It has been suggested that it may have antitumor effects, particularly in oral cancer cells . It appears to exert its effects by targeting the tNOX-SIRT1 axis, leading to apoptosis and significant cytotoxicity .
Molecular Mechanism
It has been suggested that it may bind to tNOX, a tumor-associated NADH oxidase, inhibiting its activity and enhancing its degradation . This leads to a decrease in the oxidation of NADH to NAD+, which in turn diminishes NAD±dependent SIRT1 deacetylase activity, ultimately inducing apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, with its impact on tNOX and SIRT1 becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol at different dosages in animal models have not been extensively studied. It is known that the compound’s antitumor effects are dose-dependent .
Metabolic Pathways
Given its structural similarity to other compounds, it may be involved in various metabolic processes .
Transport and Distribution
Based on its structure, it may interact with various transporters or binding proteins .
Subcellular Localization
Based on its structural features, it may be directed to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMCGGOLLFMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)F)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547594 | |
| Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103905-49-3 | |
| Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



